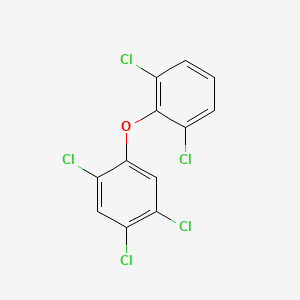
2,2',4,5,6'-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,5,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is known for its high degree of chlorination, which imparts unique chemical and physical properties. This compound is part of a larger group of chlorinated diphenyl ethers, which have been studied for their environmental persistence and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,4,5,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality. Safety measures are also in place to handle the toxic nature of chlorine gas and the resulting chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .
Comparison with Similar Compounds
2,2’,4,5,6’-Pentachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
2,2’,4,4’,5-Pentachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns.
2,2’,4,4’,6-Pentachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,3,4,4’-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms on the aromatic rings.
These compounds share some chemical properties but can have different biological and environmental effects due to their structural differences. The unique arrangement of chlorine atoms in 2,2’,4,5,6’-Pentachlorodiphenyl ether contributes to its specific reactivity and persistence .
Properties
CAS No. |
130892-67-0 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H |
InChI Key |
BOJBTUWEQMUWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















